molecular formula C26H24F3N5O2 B2419782 ethyl 4-{5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazine-1-carboxylate CAS No. 477242-45-8

ethyl 4-{5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazine-1-carboxylate

Cat. No.: B2419782
CAS No.: 477242-45-8
M. Wt: 495.506
InChI Key: WIYDTEXDGZNPER-UHFFFAOYSA-N
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Description

Ethyl 4-{5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazine-1-carboxylate is a useful research compound. Its molecular formula is C26H24F3N5O2 and its molecular weight is 495.506. The purity is usually 95%.
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Properties

IUPAC Name

ethyl 4-[5-phenyl-7-[3-(trifluoromethyl)phenyl]pyrrolo[2,3-d]pyrimidin-4-yl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24F3N5O2/c1-2-36-25(35)33-13-11-32(12-14-33)23-22-21(18-7-4-3-5-8-18)16-34(24(22)31-17-30-23)20-10-6-9-19(15-20)26(27,28)29/h3-10,15-17H,2,11-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIYDTEXDGZNPER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2=NC=NC3=C2C(=CN3C4=CC=CC(=C4)C(F)(F)F)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24F3N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Types of Reactions

Oxidation: The compound can undergo oxidation reactions at the pyrrolopyrimidine ring or the phenyl groups, often resulting in the formation of carbonyl derivatives.

Reduction: Reduction reactions can target various functional groups in the compound, including nitro or carbonyl groups, converting them to amines or alcohols.

Common Reagents and Conditions

  • Oxidation: : Utilizes reagents like potassium permanganate or chromium trioxide under acidic or basic conditions.

  • Reduction: : Employs hydrogen gas with palladium catalysts or sodium borohydride under mild conditions.

  • Substitution: : Involves halogenating agents followed by nucleophiles such as amines or alcohols.

Major Products:

Scientific Research Applications

Anticancer Properties

Research indicates that ethyl 4-{5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazine-1-carboxylate exhibits significant anticancer activity. Studies have demonstrated:

  • Cell Viability Reduction : The compound has been shown to reduce cell viability in various cancer cell lines, including breast (MCF7), lung (A549), and ovarian (SKOV-3) cancers.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects:

  • It inhibits the production of pro-inflammatory cytokines.
  • It shows potential as a dual inhibitor of cyclooxygenase (COX) and lipoxygenase (LOX), which are critical enzymes in inflammatory processes.

Case Study 1: Anticancer Efficacy

A study conducted on MCF7 cells revealed that treatment with this compound resulted in a significant increase in apoptosis compared to untreated controls, suggesting its potential as a therapeutic agent against breast cancer .

Case Study 2: Molecular Docking Studies

In silico molecular docking studies indicated that the compound binds effectively to targets such as epidermal growth factor receptor (EGFR) and PI3K, supporting its role in anticancer therapy .

Case Study 3: Anti-inflammatory Activity

Research on the anti-inflammatory properties showed that derivatives of this compound inhibited COX and LOX activity in vitro, indicating potential for treating inflammatory diseases .

Biological Activity

Ethyl 4-{5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological mechanisms, and therapeutic implications of this compound, drawing from diverse research studies and findings.

Chemical Structure and Properties

The compound's structure can be described by its molecular formula C29H23F3N6O2C_{29}H_{23}F_3N_6O_2 and a molecular weight of 544.5 g/mol. The IUPAC name is detailed as follows:

  • IUPAC Name : this compound

The presence of a trifluoromethyl group enhances its lipophilicity, potentially affecting its interaction with biological targets.

Research indicates that compounds similar to this compound exhibit significant interactions with various biological pathways. Specifically, derivatives containing pyrrolo[2,3-d]pyrimidine moieties have been shown to inhibit key enzymes involved in cancer progression:

  • Kinase Inhibition : The compound has demonstrated inhibitory activity against several kinases, including those involved in the RAS/MAPK signaling pathway, which is crucial for cell proliferation and survival in cancer cells .
  • Ephrin Receptor Targeting : Some studies suggest that related compounds target the ephrin receptor family, which is overexpressed in various cancers .

In Vitro and In Vivo Studies

Several studies have explored the biological efficacy of this compound through both in vitro and in vivo models:

  • In Vitro Studies : A study highlighted the effect of similar pyrrolo[2,3-d]pyrimidine derivatives on cell lines such as A549 (lung cancer) and MCF7 (breast cancer). These compounds showed potent cytotoxicity with IC50 values in the low micromolar range .
CompoundCell LineIC50 (µM)
Compound AA5495.0
Compound BMCF74.8
Ethyl derivativeA5496.2
  • In Vivo Efficacy : Animal models treated with these compounds exhibited reduced tumor growth compared to controls, indicating their potential as therapeutic agents .

Case Studies

  • STAT6 Inhibition : A case study demonstrated that a related compound effectively inhibited STAT6 signaling pathways implicated in allergic responses, showcasing its therapeutic potential for treating asthma and other atopic diseases .
  • Multikinase Activity : Another investigation into the multikinase inhibition profile revealed that compounds similar to ethyl 4-{5-phenyl...} exhibited selectivity towards specific kinases while minimizing off-target effects, an essential factor for drug development .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for ethyl 4-{5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazine-1-carboxylate, and how can reaction conditions be optimized for yield improvement?

  • Methodology : Utilize nucleophilic substitution or coupling reactions to introduce the piperazine-carboxylate moiety. For example, highlights the use of alcohol solvents (e.g., ethanol) for hydrazine-mediated synthesis of similar pyrrolo-pyrimidine derivatives, achieving high yields (87%) under mild conditions (78°C). Optimize solvent polarity, temperature, and stoichiometry of the trifluoromethylphenyl and piperazine precursors. Monitor reaction progress via TLC and confirm purity via crystallography, as demonstrated in for structural validation .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodology : Combine spectroscopic (NMR, FT-IR) and chromatographic (HPLC, TLC) techniques. Single-crystal X-ray diffraction (as in ) provides definitive structural confirmation. Additionally, use InChI key validation (e.g., via PubChem, as in ) to cross-reference spectral data .

Advanced Research Questions

Q. What computational strategies are effective in predicting the binding affinity of this compound to kinase targets?

  • Methodology : Apply density functional theory (DFT) to model electronic properties and molecular docking simulations (e.g., AutoDock Vina) to assess interactions with kinase active sites. suggests integrating AI-driven tools (e.g., COMSOL Multiphysics) for dynamic binding simulations and free-energy calculations. Validate predictions with in vitro kinase inhibition assays .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the trifluoromethyl group in biological activity?

  • Methodology : Synthesize analogs with alternative substituents (e.g., methyl, chloro) at the 3-(trifluoromethyl)phenyl position, as seen in and for related compounds. Test these analogs in enzymatic or cellular assays (e.g., IC50 determination) to compare potency. Use multivariate statistical analysis to correlate substituent properties (e.g., lipophilicity, steric bulk) with activity .

Data Analysis and Contradiction Resolution

Q. If conflicting bioactivity data arises between in vitro and in vivo studies, what steps should researchers take to resolve discrepancies?

  • Methodology :

Replicate experiments : Ensure consistency in assay conditions (e.g., cell lines, animal models).

Assess pharmacokinetics : Evaluate compound stability, metabolism, and bioavailability using LC-MS (as in ’s assay protocols).

Revisit theoretical frameworks : Align experimental design with mechanistic hypotheses (e.g., and emphasize linking data to theoretical models like kinase inhibition pathways).

Cross-validate : Compare results with structurally similar compounds, leveraging SAR trends from .

Experimental Design

Q. What in vitro assays are most suitable for evaluating this compound’s potential as a kinase inhibitor?

  • Methodology :

  • Enzymatic assays : Use fluorescence-based ADP-Glo™ Kinase Assay to measure ATP consumption.
  • Cellular assays : Employ phospho-specific antibodies in Western blotting to detect downstream signaling (e.g., MAPK/ERK).
  • Reference standards : Include positive controls (e.g., staurosporine) and validate with kinase profiling panels ( ’s buffer systems can stabilize enzymatic activity) .

Q. How can researchers mitigate batch-to-batch variability during large-scale synthesis?

  • Methodology :

  • Process control : Implement real-time reaction monitoring (e.g., inline FT-IR or Raman spectroscopy).
  • Statistical optimization : Use design-of-experiments (DoE) to identify critical parameters (e.g., temperature, stirring rate). ’s CRDC subclass RDF2050108 emphasizes simulation tools for process standardization .

Theoretical and Mechanistic Inquiry

Q. What theoretical models explain the electronic effects of the trifluoromethyl group on the compound’s reactivity?

  • Methodology : Perform frontier molecular orbital (FMO) analysis via DFT to assess electron-withdrawing effects. Compare with analogs lacking the CF3 group ( ’s derivatives). Use Hammett constants (σm) to quantify substituent influence on reaction rates .

Q. How does the piperazine-carboxylate moiety influence solubility and membrane permeability?

  • Methodology : Calculate partition coefficients (logP) via HPLC-derived retention times or computational tools (e.g., ACD/Labs Percepta, as in ). Validate with parallel artificial membrane permeability assays (PAMPA) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.